N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide
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Overview
Description
N1-(1,4-dioxaspiro[45]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro[45]decane ring system fused with a 1,4-dioxane ring and an oxalamide functional group The presence of a 4-chlorophenyl group further adds to its chemical diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Intermediate: The synthesis begins with the preparation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decane.
Introduction of the Chlorophenyl Group:
Formation of the Oxalamide Functional Group: The final step is the formation of the oxalamide functional group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical and thermal properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It is explored for use in the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decane: A simpler spirocyclic compound without the oxalamide and chlorophenyl groups.
1,4-Dioxaspiro[4.5]decan-2-one: A related compound with a ketone functional group instead of the oxalamide.
{1,4-dioxaspiro[4.5]decan-2-yl}methanol: A compound with a hydroxyl group instead of the oxalamide.
Uniqueness
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide is unique due to its combination of a spirocyclic structure, an oxalamide functional group, and a chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(4-chlorophenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4/c18-12-4-6-13(7-5-12)20-16(22)15(21)19-10-14-11-23-17(24-14)8-2-1-3-9-17/h4-7,14H,1-3,8-11H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCAAMDOCOSDIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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